{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone
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Overview
Description
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone is a complex organic compound that features a unique imidazolidin-1-yl core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the diethylamino, sulfonyl, and nitrophenyl groups, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-(diethylamino)benzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with imidazolidine and 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone: Similar structure but with a dimethylamino group instead of a diethylamino group.
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone: Similar structure but without the nitro group.
Uniqueness
The presence of the nitro group in {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. The combination of functional groups in this compound provides a unique profile for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H30N4O5S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[2-[4-(diethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C27H30N4O5S/c1-4-28(5-2)23-12-8-21(9-13-23)26-29(27(32)22-10-14-24(15-11-22)31(33)34)18-19-30(26)37(35,36)25-16-6-20(3)7-17-25/h6-17,26H,4-5,18-19H2,1-3H3 |
InChI Key |
OIFVNMSXZNMERM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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